molecular formula C11H6BrNO4 B14059013 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde CAS No. 928712-25-8

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B14059013
CAS No.: 928712-25-8
M. Wt: 296.07 g/mol
InChI Key: LNRRSCXPTBKRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrNO4 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-(4-Amino-2-nitrophenyl)furan-2-carbaldehyde.

    Substitution: 5-(4-Substituted-2-nitrophenyl)furan-2-carbaldehyde.

    Oxidation: 5-(4-Bromo-2-nitrophenyl)furan-2-carboxylic acid.

Scientific Research Applications

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde depends on its specific application:

    Antimicrobial Activity: The compound may exert its effects by interacting with bacterial cell membranes or enzymes, leading to disruption of cellular processes.

    Anticancer Activity: It may inhibit the growth of cancer cells by interfering with signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-2-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

928712-25-8

Molecular Formula

C11H6BrNO4

Molecular Weight

296.07 g/mol

IUPAC Name

5-(4-bromo-2-nitrophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H6BrNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-6H

InChI Key

LNRRSCXPTBKRIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.